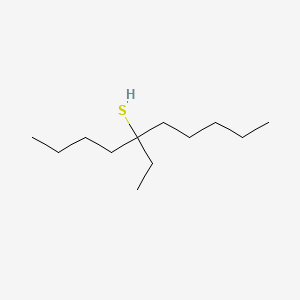
5-Ethyldecane-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyldecane-5-thiol is an organic compound with the molecular formula C12H26S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group attached to a carbon atom. Thiols are known for their strong and often unpleasant odors, which are reminiscent of garlic or rotten eggs. This compound is used in various chemical reactions and has applications in different fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
5-Ethyldecane-5-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an alkyl halide. This method relies on the high nucleophilicity of sulfur to form the thiol group. Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with alkyl halides to produce alkylisothiouronium salts. These salts are then hydrolyzed to yield the desired thiol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory methods. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial processes often optimize reaction conditions to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
5-Ethyldecane-5-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. This reaction typically involves oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces another group in a molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
科学的研究の応用
5-Ethyldecane-5-thiol has several applications in scientific research:
Biology: Thiols play a role in biological systems, particularly in the formation of disulfide bonds in proteins.
Medicine: Thiol-containing compounds are investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Thiols are used in the production of polymers, coatings, and adhesives due to their ability to form strong bonds with metals and other materials.
作用機序
The mechanism of action of 5-ethyldecane-5-thiol involves its thiol group, which can participate in various chemical reactions. The sulfur atom in the thiol group is nucleophilic, meaning it can donate electrons to form bonds with electrophilic (electron-deficient) atoms. This property allows thiols to undergo oxidation, reduction, and substitution reactions. In biological systems, thiols can form disulfide bonds, which are important for the structural stability of proteins .
類似化合物との比較
Similar Compounds
1-Decanethiol: Similar structure but lacks the ethyl group at the 5-position.
2-Ethyldecanethiol: Similar structure but with the ethyl group at the 2-position instead of the 5-position.
5-Methyldecane-5-thiol: Similar structure but with a methyl group instead of an ethyl group at the 5-position.
Uniqueness
5-Ethyldecane-5-thiol is unique due to the specific positioning of the ethyl group at the 5-position, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness can affect its physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions .
特性
CAS番号 |
80867-37-4 |
|---|---|
分子式 |
C12H26S |
分子量 |
202.40 g/mol |
IUPAC名 |
5-ethyldecane-5-thiol |
InChI |
InChI=1S/C12H26S/c1-4-7-9-11-12(13,6-3)10-8-5-2/h13H,4-11H2,1-3H3 |
InChIキー |
ZRHZLIPVCIQJNE-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC)(CCCC)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



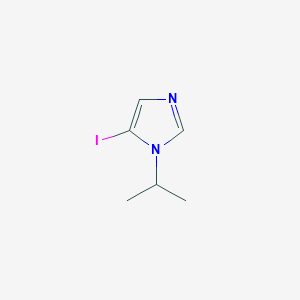
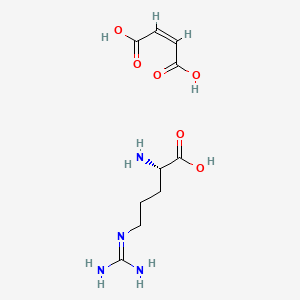
![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12641199.png)
![3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+);chloride](/img/structure/B12641203.png)

![N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B12641210.png)
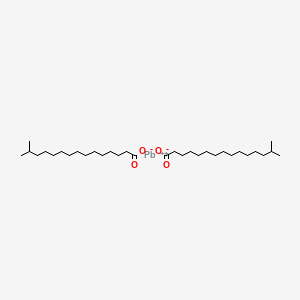

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester](/img/structure/B12641236.png)
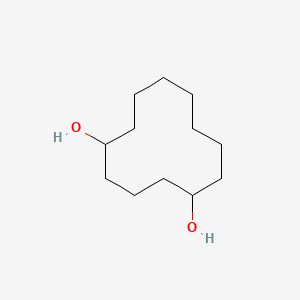
![5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole](/img/structure/B12641251.png)
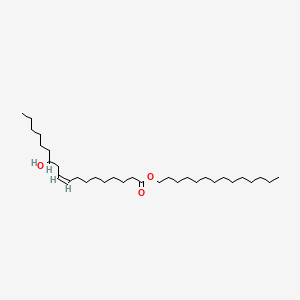
![5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-3-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12641264.png)
